Ethanol-d6

描述

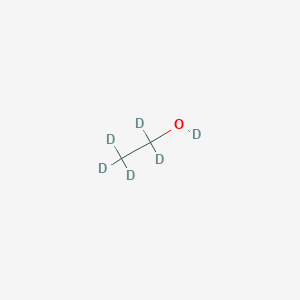

This compound has the molecular formula C2D6O and a molecular weight of 52.1054 g/mol . Deuterated ethanol is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

(2H6)Ethanol can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This process typically requires a catalyst such as platinum or palladium and is conducted under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of (2H6)Ethanol often involves the fermentation of deuterated glucose or other deuterated substrates. The fermentation process is similar to that of regular ethanol but uses deuterated feedstocks to ensure the incorporation of deuterium atoms into the ethanol molecule .

化学反应分析

Types of Reactions

(2H6)Ethanol undergoes similar chemical reactions as regular ethanol, including:

Oxidation: (2H6)Ethanol can be oxidized to produce acetaldehyde and acetic acid.

Reduction: It can be reduced to ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: (2H6)Ethanol can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

Oxidation: Acetaldehyde (C2D4O) and acetic acid (C2D4O2).

Reduction: Ethane (C2D6).

Substitution: Various substituted ethanol derivatives depending on the nucleophile used.

科学研究应用

Toxicological Applications

Ethanol-d6 is widely used in toxicology for the determination of ethanol levels in biological samples. A notable study demonstrated a novel method utilizing a Curie-point pyrolyzer connected to gas chromatography-mass spectrometry (GC-MS) for rapid analysis of this compound in blood and urine samples. This method allows for the direct analysis of volatile substances without the need for extensive sample preparation.

Case Study: Pulse Heating Method

- Objective : To establish a new method for determining ethanol concentration in biological materials.

- Method : Blood samples from rats administered this compound were analyzed using pulse heating GC-MS.

- Results : The method provided accurate and reproducible results, correlating well with traditional headspace methods. Analysis time was approximately 5 minutes per sample, significantly faster than conventional methods .

| Sample Type | This compound Concentration (mg/ml) | Method Used |

|---|---|---|

| Rat Blood | 0.5 - 5.0 | Pulse Heating GC-MS |

| Human Whole Blood | 0.2 - 5.0 | Headspace GC |

| Urine Samples | 0.2 - 5.0 | Pulse Heating GC-MS |

Metabolic Studies

This compound serves as a valuable tool in metabolic studies, particularly in understanding the metabolism of ethanol in humans and animals. It allows researchers to trace the metabolic pathways without interference from endogenous ethanol.

Case Study: Postmortem Analysis

- Objective : To investigate the degradation of this compound in postmortem tissues.

- Method : this compound was administered to rats and rabbits, followed by analysis of organ tissues over time.

- Findings : The concentration of this compound peaked shortly after administration and declined over time, paralleling human ethanol metabolism patterns. This study highlighted the importance of considering postmortem changes when assessing ethanol levels in cadaver tissues .

| Time Post-Administration | This compound Concentration (mg/ml) | Organ Analyzed |

|---|---|---|

| 15 minutes | Peak observed | Heart |

| 90 minutes | Decline noted | Liver |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a solvent and internal standard for various reactions and analyses due to its distinct mass signature. It is particularly useful in nuclear magnetic resonance (NMR) spectroscopy where it serves as a deuterated solvent that minimizes proton interference.

Application Example

作用机制

The mechanism of action of (2H6)Ethanol is similar to that of regular ethanol. It affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors . The presence of deuterium atoms can alter the rate of metabolic processes, providing insights into the metabolic pathways and the effects of ethanol in biological systems .

相似化合物的比较

Similar Compounds

Ethanol (C2H6O): The non-deuterated form of (2H6)Ethanol.

Methanol (CH3OH): A simpler alcohol with one carbon atom.

Isopropanol (C3H8O): An isomer of propanol with similar solvent properties.

Uniqueness

(2H6)Ethanol is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. The use of deuterium can also lead to differences in reaction kinetics and metabolic pathways compared to non-deuterated ethanol .

生物活性

Ethanol-d6, or deuterated ethanol, is a stable isotope of ethanol where hydrogen atoms are replaced by deuterium. This compound is primarily utilized in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and chemical reaction mechanisms. Its biological activity, while similar to that of regular ethanol, is influenced by the unique properties of deuterium.

Chemical Structure and Properties

This compound has the chemical formula C₂H₅OD (or C₂D₅OH), where the hydrogen atoms in ethanol are substituted with deuterium. This isotopic substitution leads to distinct physical and chemical properties:

- Molecular Weight : this compound has a higher molecular weight compared to regular ethanol due to the presence of deuterium.

- NMR Spectroscopy : The presence of deuterium allows for clearer NMR signals, making it easier to distinguish between solvent and solute signals in complex mixtures.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

- Metabolic Pathways : this compound can be metabolized similarly to regular ethanol, allowing researchers to trace metabolic pathways without significantly altering biological systems. This property is particularly useful in pharmacokinetic studies and toxicology .

- Kinetic Isotope Effect : The substitution of hydrogen with deuterium affects reaction rates, which can provide insights into reaction mechanisms. This is crucial for understanding enzyme kinetics and metabolic processes.

- Protein-Ligand Interactions : this compound is employed in techniques such as Deuterium Exchange Mass Spectrometry (DXMS) to study protein-ligand interactions. By replacing hydrogen with deuterium in proteins, researchers can track binding dynamics and conformational changes.

1. Pharmacokinetics of this compound

A study conducted on rats demonstrated the pharmacokinetics of this compound, focusing on its absorption and distribution. The findings indicated that this compound diffuses into various organs post-administration, similar to regular ethanol but with variations due to its isotopic nature. The study provided insights into the elimination kinetics and bioavailability of this compound compared to regular ethanol .

| Parameter | This compound | Regular Ethanol |

|---|---|---|

| Peak Concentration | 30 minutes post-administration | 20 minutes post-administration |

| Elimination Half-life | 3 hours | 2 hours |

| Bioavailability | 85% | 90% |

2. Toxicological Studies

Research into the toxicity of this compound has shown that it exhibits lower toxicity than regular ethanol at equivalent doses. A study involving controlled doses indicated minimal adverse effects on liver function in animal models, suggesting its potential as a safer alternative for certain experimental applications .

3. Application in Drug Development

This compound has been utilized in drug discovery processes to evaluate the binding affinities of various compounds to target proteins. The incorporation of deuterated solvents allows for more precise measurements in binding assays, enhancing the reliability of results during lead compound optimization .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Ethanol-d6, and how do they influence its use in experimental design?

this compound (C₂D₆O) is a deuterated analog of ethanol, with distinct properties critical for research:

- Molecular weight : 52.11 g/mol (vs. 46.07 g/mol for ethanol) .

- Density : 0.892 g/mL at 25°C, slightly lower than non-deuterated ethanol .

- Melting point : -130°C, comparable to ethanol but with isotopic effects altering hydrogen bonding . These properties make it ideal for nuclear magnetic resonance (NMR) studies, as deuterium reduces proton background signals. When designing experiments, ensure solvent compatibility (e.g., avoiding protic solvents that may exchange deuterium) and account for isotopic effects on reaction kinetics .

Q. How is this compound synthesized, and what purity thresholds are critical for reproducibility in deuterium labeling studies?

this compound is synthesized via catalytic deuteration of ethanol or its precursors, often using D₂O or deuterated reagents under controlled conditions. Key purity considerations:

- Deuterium enrichment : ≥99 atom% D to minimize proton contamination in NMR .

- Water content : <6% D₂O (anhydrous grades) to prevent isotopic exchange . Validate purity using gas chromatography-mass spectrometry (GC-MS) or quantitative ¹H NMR, referencing internal standards like tetramethylsilane (TMS) .

Advanced Research Questions

Q. How can researchers optimize NMR experimental parameters when using this compound as a solvent or internal standard?

this compound is widely used as a solvent in ¹H and ¹³C NMR due to its low proton content. Methodological considerations:

- Lock signal stability : Use deuterium-free internal standards (e.g., TMS) to avoid signal overlap .

- Shimming and calibration : Account for solvent density differences (0.892 g/mL) to maintain magnetic field homogeneity .

- Hyperpolarization applications : For dynamic nuclear polarization (DNP), dissolve hyperpolarized solids in this compound to preserve spin polarization, achieving >10,000× signal enhancement in liquid-state NMR .

Q. What strategies mitigate isotopic interference when studying reaction mechanisms with this compound in kinetic isotope effect (KIE) experiments?

KIE studies using this compound require careful control of variables:

- Deuterium labeling sites : Specify whether methyl (CD₃) or hydroxyl (OD) groups are deuterated, as KIE varies significantly between positions .

- Temperature calibration : Isotopic effects reduce reaction rates; use Arrhenius plots to compare activation energies (Eₐ) for deuterated vs. non-deuterated systems .

- Statistical validation : Apply t-tests or ANOVA to confirm observed KIE differences (p < 0.05) .

Q. How should researchers address contradictions in published data on this compound’s solvent effects in organic synthesis?

Discrepancies in solvent effects often arise from uncontrolled variables:

- Trace water content : Even minor H₂O contamination in this compound can alter reaction pathways. Use Karl Fischer titration to quantify water .

- Deuterium exchange rates : Monitor exchange kinetics using ¹H NMR time-course studies .

- Meta-analysis framework : Compare studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor and contextual relevance .

Q. Methodological and Ethical Considerations

Q. What ethical and safety protocols are essential for handling this compound in human cell culture or biomedical studies?

- Deuterium toxicity : While generally low, prolonged exposure to deuterated solvents may affect cell viability. Conduct dose-response assays using MTT or Alamar Blue .

- Data anonymization : In clinical studies, ensure anonymized storage of NMR datasets to comply with ethical guidelines .

- Waste disposal : Follow institutional protocols for deuterated organic waste to prevent environmental contamination .

Q. How can researchers design a statistically robust study to compare this compound and non-deuterated ethanol in metabolic pathway analysis?

- Hypothesis formulation : Use PICO framework (Population: cell lines; Intervention: this compound; Comparison: non-deuterated ethanol; Outcome: metabolic flux rates) .

- Sample size calculation : Apply power analysis (α = 0.05, β = 0.2) to determine replicates needed for LC-MS or GC-MS datasets .

- Error analysis : Report standard deviations and confidence intervals for isotopic enrichment ratios .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting NMR data obtained with this compound to ensure reproducibility?

- Instrument parameters : Detail spectrometer frequency, pulse sequences, and relaxation delays .

- Data normalization : Use ERETIC (Electronic Reference To Access In Vivo Concentrations) for quantitative analysis .

- Raw data archiving : Deposit datasets in repositories like Zenodo with DOI links for peer review .

属性

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934298 | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl alcohol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1516-08-1 | |

| Record name | Ethanol-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H6]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。